What are the physical and chemical properties of Tris(2-ethylhexyl) phosphite?
What are the physical and chemical properties of Tris(2-ethylhexyl) phosphite?
An In-depth Technical Guide to the Physicochemical Properties of Tris(2-ethylhexyl) phosphite
Prepared by: Gemini, Senior Application Scientist
Introduction
Tris(2-ethylhexyl) phosphite (CAS No. 301-13-3) is an organophosphorus compound belonging to the phosphite ester class of chemicals.[1] It is a triester of phosphorous acid and 2-ethylhexanol.[1] Structurally, it is characterized by a central phosphorus atom in the +3 oxidation state bonded to three bulky 2-ethylhexyl alkoxy groups. This structure imparts specific physical and chemical properties that make it a valuable intermediate and additive in various industrial applications.[1] Primarily, it serves as a stabilizer, antioxidant, and reagent in chemical syntheses, particularly in the polymer industry.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and standard analytical methodologies, designed for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical and toxicological assessments. The key identifiers for this compound are listed below.
| Identifier | Value | Source |
| CAS Number | 301-13-3 | [1][3] |
| Molecular Formula | C₂₄H₅₁O₃P | [1][3][4] |
| Molecular Weight | 418.6 g/mol | [1][4] |
| IUPAC Name | tris(2-ethylhexyl) phosphite | [1][4] |
| Synonyms | Phosphorous Acid Tris(2-ethylhexyl) Ester, Trioctyl Phosphite | [5] |
| InChI Key | ILLOBGFGKYTZRO-UHFFFAOYSA-N | [1][5] |
The spatial arrangement of the bulky 2-ethylhexyl groups around the central phosphorus atom is critical to its function, providing significant steric hindrance. This steric shielding influences its reactivity, particularly its hydrolytic stability, and contributes to its excellent solubility in non-polar media.
Caption: Oxidation pathway of Tris(2-ethylhexyl) phosphite.
Hydrolysis
As an ester, Tris(2-ethylhexyl) phosphite is susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. The reaction proceeds stepwise, cleaving the ester bonds to produce di(2-ethylhexyl) phosphite, mono(2-ethylhexyl) phosphite, and finally phosphorous acid, with the concomitant release of 2-ethylhexanol at each step. [1] Causality: The rate of hydrolysis is significantly retarded by the steric hindrance provided by the bulky 2-ethylhexyl groups. [1]This imparts a degree of hydrolytic stability that is crucial for its function in environments where incidental moisture may be present. However, it is still classified as a moisture-sensitive compound, necessitating storage under dry, inert conditions. [1]
Caption: Hydrolysis of Tris(2-ethylhexyl) phosphite.
Role in Synthesis
Beyond its role as a stabilizer, Tris(2-ethylhexyl) phosphite is an effective reagent in organic synthesis. For instance, it is used in the Cadogan reaction, a reductive cyclization method for synthesizing carbazoles from nitrobiphenyls. [1]Its high boiling point and excellent solvent properties make it a superior choice over more volatile phosphites like triethyl phosphite for certain high-temperature transformations. [1]
Experimental Protocols for Characterization
To ensure quality and consistency, several standard analytical techniques are employed to characterize Tris(2-ethylhexyl) phosphite.
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity of a sample. The principle relies on the differential partitioning of the analyte and any impurities between a stationary phase and a mobile gas phase.
Methodology:
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Instrument Setup:
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Gas Chromatograph: Agilent 8890 or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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Injector: Split/splitless, set to 250°C with a split ratio of 50:1.
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Detector: Flame Ionization Detector (FID), set to 300°C.
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-
Sample Preparation: Prepare a ~1000 ppm solution of Tris(2-ethylhexyl) phosphite in high-purity isooctane or hexane.
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Temperature Program:
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Initial Temperature: 150°C, hold for 1 minute.
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Ramp: Increase to 280°C at a rate of 15°C/min.
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Final Hold: Hold at 280°C for 5 minutes.
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-
Injection & Analysis: Inject 1 µL of the prepared sample. The retention time for the main peak should be consistent across runs. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Trustworthiness: This method is self-validating through the use of an internal standard for quantitative analysis and by running a blank solvent injection to ensure no system contamination. The sharp, symmetric peak shape of the main analyte provides confidence in the separation efficiency.
Workflow: Monitoring Hydrolytic Stability
This experimental workflow is designed to quantify the rate of hydrolysis under controlled conditions, providing crucial data for formulation and stability studies.
Caption: Experimental workflow for assessing hydrolytic stability.
Safety and Handling
Tris(2-ethylhexyl) phosphite is classified as a hazardous substance that requires careful handling.
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Hazards: It is known to cause skin irritation and serious eye irritation. [1][6]May be harmful if it comes into contact with skin. * Handling: Use in a well-ventilated area. [6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [1][6]Wash hands thoroughly after handling. [1][6]* Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. [1]It is incompatible with strong oxidizing agents. [3]* Fire Fighting: Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using water, as it may scatter and spread the fire. [4][6]
Conclusion
Tris(2-ethylhexyl) phosphite is a specialty chemical whose utility is derived directly from its unique molecular structure. The trivalent phosphorus center provides antioxidant capabilities through oxidative conversion to a stable phosphate, while the bulky 2-ethylhexyl groups confer hydrolytic stability and solubility in organic media. Its high boiling point and low volatility make it ideal for high-temperature polymer applications. A thorough understanding of these physical and chemical properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is essential for its effective and safe application in research and industry.
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